Dubermatinib

AXL Inhibition Kinase Selectivity Aurora Kinase

Dubermatinib (TP-0903) is distinguished by its unique polypharmacology: potent AXL inhibition (IC50 27 nM) combined with Aurora A (IC50 3 nM) and Aurora B (IC50 12.4 nM) kinase inhibition. This multi-kinase profile drives a pronounced G2/M cell cycle arrest not observed with selective AXL inhibitors. It demonstrates preclinical efficacy in FLT3-mutant AML models resistant to FLT3 inhibitors and uniquely overcomes BMSC-mediated protection of CLL cells from apoptosis. An essential tool for cancer drug resistance and tumor microenvironment studies. For research use only.

Molecular Formula C24H30ClN7O2S
Molecular Weight 516.1 g/mol
CAS No. 1341200-45-0
Cat. No. B607223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDubermatinib
CAS1341200-45-0
SynonymsTP-0903;  TP 0903;  TP0903;  Dubermatinib
Molecular FormulaC24H30ClN7O2S
Molecular Weight516.1 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)N(C)C)Cl
InChIInChI=1S/C24H30ClN7O2S/c1-30(2)35(33,34)22-7-5-4-6-21(22)28-23-20(25)16-26-24(29-23)27-19-10-8-18(9-11-19)17-32-14-12-31(3)13-15-32/h4-11,16H,12-15,17H2,1-3H3,(H2,26,27,28,29)
InChIKeyYUAALFPUEOYPNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff white to orange solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dubermatinib CAS 1341200-45-0: AXL Receptor Tyrosine Kinase Inhibitor for Targeted Oncology Research


Dubermatinib (TP-0903) is an orally bioavailable small molecule inhibitor of the TAM family receptor tyrosine kinase AXL, under clinical development for hematologic malignancies and solid tumors [1]. It is a potent inhibitor of AXL with an IC50 value of 27 nM . Dubermatinib is being investigated in clinical trials for its ability to induce apoptosis in chronic lymphocytic leukemia (CLL) cells, overcome FLT3 inhibitor resistance in acute myeloid leukemia (AML), and exert anti-proliferative effects in pancreatic cancer models [2][3]. The compound is a benzenesulfonamide derivative with the molecular formula C24H30ClN7O2S and a molecular weight of approximately 516.06 g/mol [4].

Why Substituting Dubermatinib with Another AXL or FLT3 Inhibitor Compromises Experimental Reproducibility


Dubermatinib exhibits a distinct kinase inhibition profile and cellular activity spectrum compared to other AXL-targeting agents (e.g., Bemcentinib, Cabozantinib) or FLT3 inhibitors (e.g., Gilteritinib, Midostaurin). While some compounds show high potency against a single primary target, Dubermatinib's activity is characterized by a unique combination of sub-nanomolar to low nanomolar inhibition of Aurora A/B kinases alongside AXL [1]. This polypharmacology drives a potent G2/M cell cycle arrest not observed with other selective AXL inhibitors . Furthermore, Dubermatinib has demonstrated pre-clinical efficacy in FLT3-mutant AML models resistant to other FLT3 inhibitors, suggesting a distinct mechanism for overcoming resistance [2]. Replacing Dubermatinib with a generic alternative, even one sharing the same nominal target, can therefore lead to divergent results in apoptosis assays, cell cycle studies, and models of drug resistance due to these critical differences in kinase selectivity and downstream functional effects.

Dubermatinib: Quantitative Evidence of Differentiation from Comparator AXL and FLT3 Inhibitors


Kinase Selectivity Profile: Aurora Kinase Inhibition by Dubermatinib is Distinct from Other AXL Inhibitors

Dubermatinib demonstrates potent inhibition of Aurora A and B kinases, a property not shared by all AXL inhibitors. In a biochemical panel of 75 kinases at a fixed concentration of 200 nM, Dubermatinib inhibited >50% of the activity of 11 kinases, including MER, TYRO3, JAK2, ALK, and Abl1 [1]. The IC50 values for Aurora A and Aurora B were determined to be 3 nM and 12.4 nM, respectively [1]. In contrast, the AXL inhibitor Bemcentinib (R428) is reported to have an IC50 for AXL of 14 nM, but its activity against Aurora kinases is not highlighted as a primary feature, suggesting a more selective AXL profile [2]. This difference in polypharmacology has functional consequences.

AXL Inhibition Kinase Selectivity Aurora Kinase Polypharmacology

Cellular Potency in Pancreatic Cancer: Dubermatinib vs. AXL Inhibitor Cabozantinib

In the pancreatic cancer cell line PSN-1, Dubermatinib exhibits exceptionally potent anti-proliferative activity with an IC50 of 6 nM in a 96-hour cell viability assay [1]. This cellular potency is a key differentiator. In a comparative analysis, the multi-kinase inhibitor Cabozantinib (which also inhibits AXL, VEGFR2, c-Met, and c-kit) has a reported IC50 of 7 nM for AXL in a biochemical assay, but its anti-proliferative IC50 in PSN-1 cells is not a primary metric in its characterization [2]. The 6 nM cellular IC50 for Dubermatinib demonstrates highly effective target engagement and downstream pathway inhibition specifically in this pancreatic cancer model.

Pancreatic Cancer Antiproliferative Activity PSN-1 Cell Line Cabozantinib

Activity in Drug-Resistant AML: Overcoming FLT3 Inhibitor Resistance

Dubermatinib is under clinical investigation for FLT3-mutated AML, including patients who have relapsed or are refractory to other FLT3 inhibitors [1]. Pre-clinical data indicate that Dubermatinib remains active in a drug-resistant AML model, a feature that distinguishes it from some other FLT3-targeted agents . While Gilteritinib is a potent and selective FLT3 inhibitor with an IC50 of 0.73 nM, Dubermatinib's multi-kinase inhibition profile (including AXL, Aurora kinases, and JAK2) may provide a mechanism to overcome resistance pathways that limit the efficacy of highly selective FLT3 inhibitors [2][3].

Acute Myeloid Leukemia FLT3 Mutation Drug Resistance Gilteritinib

Induction of Apoptosis in CLL B-Cells: Overcoming Stromal-Mediated Protection

Dubermatinib induces massive apoptosis in primary chronic lymphocytic leukemia (CLL) B-cells with LD50 values in the nanomolar range [1]. A critical functional differentiator is that the protective effect of CLL bone marrow stromal cells (BMSCs) is overcome by Dubermatinib [1]. This contrasts with some other agents where stromal-mediated drug resistance is a major barrier. Furthermore, Dubermatinib has been shown to act synergistically or additively with BTK inhibitors such as ibrutinib, enhancing CLL B-cell apoptosis in combination studies [1].

Chronic Lymphocytic Leukemia Apoptosis BTK Inhibitor Synergy Ibrutinib

Optimal Use Cases for Dubermatinib (TP-0903) in Preclinical Oncology Research


Investigating G2/M Cell Cycle Arrest Mechanisms

Dubermatinib's potent inhibition of Aurora A and B kinases (IC50 3 nM and 12.4 nM, respectively) makes it a prime tool for dissecting pathways leading to G2/M arrest [1]. In the PSN-1 pancreatic cancer cell line, treatment with Dubermatinib at a concentration of 30 nM induced strong G2/M phase arrest . This application scenario is particularly relevant for studies where a purely selective AXL inhibitor would not produce the same cell cycle phenotype.

Studying Resistance to FLT3 Inhibitors in AML Models

For research programs focused on the emergence of resistance to first-line FLT3 inhibitors like Gilteritinib or Midostaurin, Dubermatinib is a valuable comparator or tool compound [2]. Its pre-clinical activity in a drug-resistant AML model, combined with its multi-kinase inhibition profile, makes it suitable for investigating alternative signaling pathways (e.g., AXL, JAK2) that can mediate resistance to highly selective FLT3 agents .

Dissecting Tumor Microenvironment-Mediated Drug Resistance in CLL

Dubermatinib is uniquely suited for experiments investigating how the bone marrow microenvironment protects CLL cells from apoptosis. Its demonstrated ability to overcome the protective effects of BMSCs is a key functional attribute [3]. This makes it an essential tool for ex vivo studies of primary CLL samples and for pre-clinical testing of novel combination strategies aimed at disrupting these protective niches.

Evaluating Synergistic Anti-Cancer Combinations with BTK Inhibitors

Given the pre-clinical evidence of synergy with the BTK inhibitor ibrutinib, Dubermatinib is a logical candidate for combination studies in CLL and other B-cell malignancies [3]. Researchers can utilize Dubermatinib to validate whether dual inhibition of AXL and BTK pathways provides a more robust anti-tumor effect than either agent alone, providing a rationale for future clinical combination trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dubermatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.